Cas no 50513-72-9 (Benzoic acid, 3,5-bis(phenylmethoxy)-, phenylmethyl ester)

Benzoic acid, 3,5-bis(phenylmethoxy)-, phenylmethyl ester structure
50513-72-9 structure
Product Name:Benzoic acid, 3,5-bis(phenylmethoxy)-, phenylmethyl ester
CAS No:50513-72-9
MF:C28H24O4
MW:424.487768173218
CID:364741
PubChem ID:563150
Update Time:2025-04-19

Benzoic acid, 3,5-bis(phenylmethoxy)-, phenylmethyl ester Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 3,5-bis(phenylmethoxy)-, phenylmethyl ester
    • 3,5-Bis(benzyloxy)benzoic acid benzyl ester
    • benzyl 3,5-bis(phenylmethoxy)benzoate
    • Benzyl 3,5-bis(benzyloxy)benzoate #
    • 3,5-Dibenzyloxybenzoic acid, benzyl(ester)
    • BCP33826
    • 3,5-Dibenzyloxybenzoic acid, benzyl ester
    • 3,5-Dibenzyloxybenzoic acid, benzyl ester;Benzyl 3,5-bis(phenylmethoxy)benzoate
    • LJXLXTVMPQVSQK-UHFFFAOYSA-N
    • DTXSID40340270
    • Terbutaline Impurity 9
    • SCHEMBL16897964
    • 50513-72-9
    • Inchi: 1S/C28H24O4/c29-28(32-21-24-14-8-3-9-15-24)25-16-26(30-19-22-10-4-1-5-11-22)18-27(17-25)31-20-23-12-6-2-7-13-23/h1-18H,19-21H2
    • InChI Key: LJXLXTVMPQVSQK-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C1C=C(C(=O)OCC2C=CC=CC=2)C=C(C=1)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 424.16752
  • Monoisotopic Mass: 424.16745924g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 10
  • Complexity: 502
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.2
  • Topological Polar Surface Area: 44.8Ų

Experimental Properties

  • PSA: 44.76

Benzoic acid, 3,5-bis(phenylmethoxy)-, phenylmethyl ester Pricemore >>

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